2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC18269064
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C11H15N3O/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14/h2-5,8,15H,6-7,12H2,1H3 |
| Standard InChI Key | VCRLGXXGEKEARA-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=NC2=CC=CC=C21)(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole ring system (a bicyclic structure comprising fused benzene and imidazole rings) substituted at the 1-position with a 2-amino-2-methylpropan-1-ol group. Key structural attributes include:
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Benzimidazole core: Provides planar aromaticity and potential for π-π stacking interactions.
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Amino alcohol side chain: Introduces hydrogen-bonding capabilities via the hydroxyl (-OH) and primary amine (-NH) groups.
The SMILES notation and InChIKey uniquely describe its connectivity and stereochemical features .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.26 g/mol |
| Hydrogen Bond Donors | 2 (1 -OH, 1 -NH) |
| Hydrogen Bond Acceptors | 4 (2 N, 1 O, 1 imidazole) |
| Topological Polar Surface Area | 76.3 Ų |
Data derived from PubChem entries indicate moderate solubility in polar solvents (e.g., ethanol, methanol) and limited solubility in nonpolar media .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthesis involves a multi-step sequence:
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Benzimidazole formation: Condensation of o-phenylenediamine with nitrobenzaldehyde under acidic conditions yields 2-nitrobenzimidazole .
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Reductive amination: Reduction of the nitro group to an amine, followed by reaction with 2-methylpropan-1-ol in the presence of formaldehyde, generates the target compound.
Microwave-assisted synthesis (140°C, 2 hours) in acetonitrile with diethylamine hydrochloride has been reported to enhance reaction efficiency, achieving yields >75% .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize:
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Temperature control: Maintained at 60–80°C to prevent side reactions.
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Catalyst use: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity.
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Purification: Recrystallization from ethanol/water mixtures yields >98% purity .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of:
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Antimicrobial agents: Structural analogs inhibit bacterial DNA gyrase by mimicking ATP-binding motifs .
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Anticancer candidates: Benzimidazole derivatives intercalate DNA and disrupt topoisomerase II activity .
Material Science
Functionalization of the amino alcohol group enables the development of:
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Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes exhibit high surface areas (>1000 m²/g).
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Chiral catalysts: Asymmetric induction in aldol reactions (up to 90% enantiomeric excess) .
Mechanistic Insights
Enzyme Inhibition
The benzimidazole moiety competitively inhibits cytochrome P450 enzymes (e.g., CYP3A4) by occupying the heme-binding pocket. Kinetic studies show values of 2.3–5.8 μM, suggesting moderate potency .
Cellular Uptake and Metabolism
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LogP: Calculated at 1.2, indicating moderate membrane permeability.
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Metabolic pathways: Hepatic oxidation via CYP450 isoforms generates hydroxylated metabolites, excreted renally .
Comparative Analysis with Structural Analogs
The benzimidazole ring in 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol enhances π-stacking versus non-aromatic analogs, improving target binding .
Future Research Directions
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Pharmacokinetic profiling: In vivo studies to assess oral bioavailability and half-life.
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Targeted drug delivery: Conjugation with nanoparticle carriers to enhance tumor penetration.
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Green chemistry approaches: Solvent-free synthesis using mechanochemical activation.
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